

Avycaz (Ceftazidime-Avibactam) Against Metallo-Beta-Lactamase Producing Organisms: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

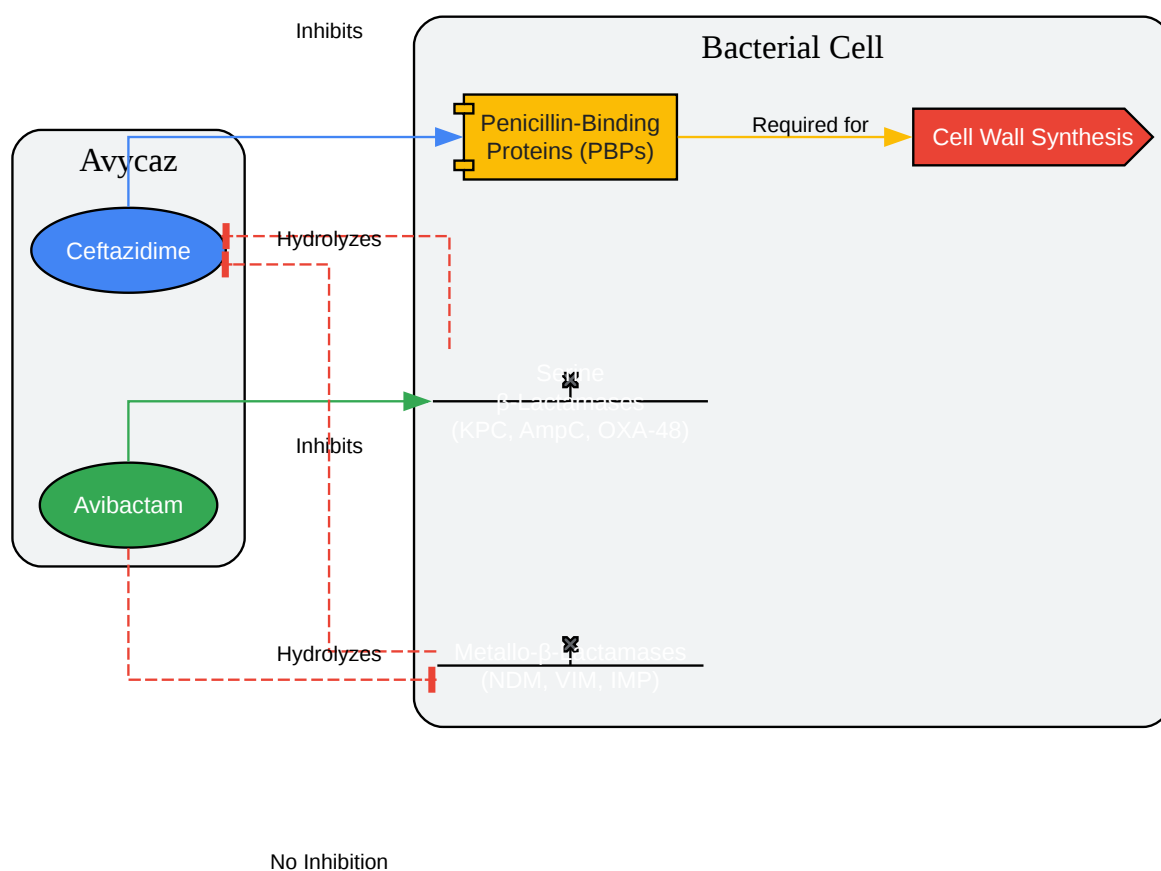
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) pose a significant threat to public health. Among the most challenging resistance mechanisms are those mediated by metallo- β -lactamases (MBLs), which confer resistance to a broad range of β -lactam antibiotics, including carbapenems. **Avycaz®**, a combination of the third-generation cephalosporin ceftazidime and the novel non- β -lactam β -lactamase inhibitor avibactam, has emerged as a critical agent in the fight against multidrug-resistant Gram-negative bacteria. However, its utility against MBL-producing organisms is limited. This technical guide provides an in-depth analysis of the efficacy of **Avycaz** against MBL-producing pathogens, detailing its mechanism of action, in-vitro activity, clinical considerations, and relevant experimental protocols.

Mechanism of Action: The Serine vs. Metallo- β -Lactamase Dichotomy

Avibactam is a diazabicyclooctane that potently inhibits a wide array of serine β -lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.^{[1][2][3][4][5][6]} Its mechanism involves the formation of a reversible covalent acyl-enzyme complex with the active site serine of these enzymes, rendering them

inactive.[1][2][3][7] This action protects ceftazidime from hydrolysis, allowing it to bind to penicillin-binding proteins and inhibit bacterial cell wall synthesis.

However, avibactam is not active against Ambler class B metallo- β -lactamases (MBLs) such as NDM, VIM, and IMP.[4][8][9][10][11][12][13][14][15] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β -lactams, a fundamentally different mechanism from that of serine β -lactamases.[8][9][10][11][12] Avibactam does not effectively bind to or inhibit these zinc-dependent enzymes.[8][9][10][11][12] Consequently, **Avycaz** alone is not a reliable treatment option for infections caused by MBL-producing organisms.[4][13][14]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of **Avycaz** against bacteria producing serine and metallo- β -lactamases.

In-Vitro Activity of Avycaz Against MBL-Producing Organisms

Numerous in-vitro studies have demonstrated the limited efficacy of **Avycaz** against MBL-producing Enterobacterales. The minimum inhibitory concentrations (MICs) of ceftazidime-avibactam for these isolates are consistently elevated, well above the clinical breakpoints for susceptibility.

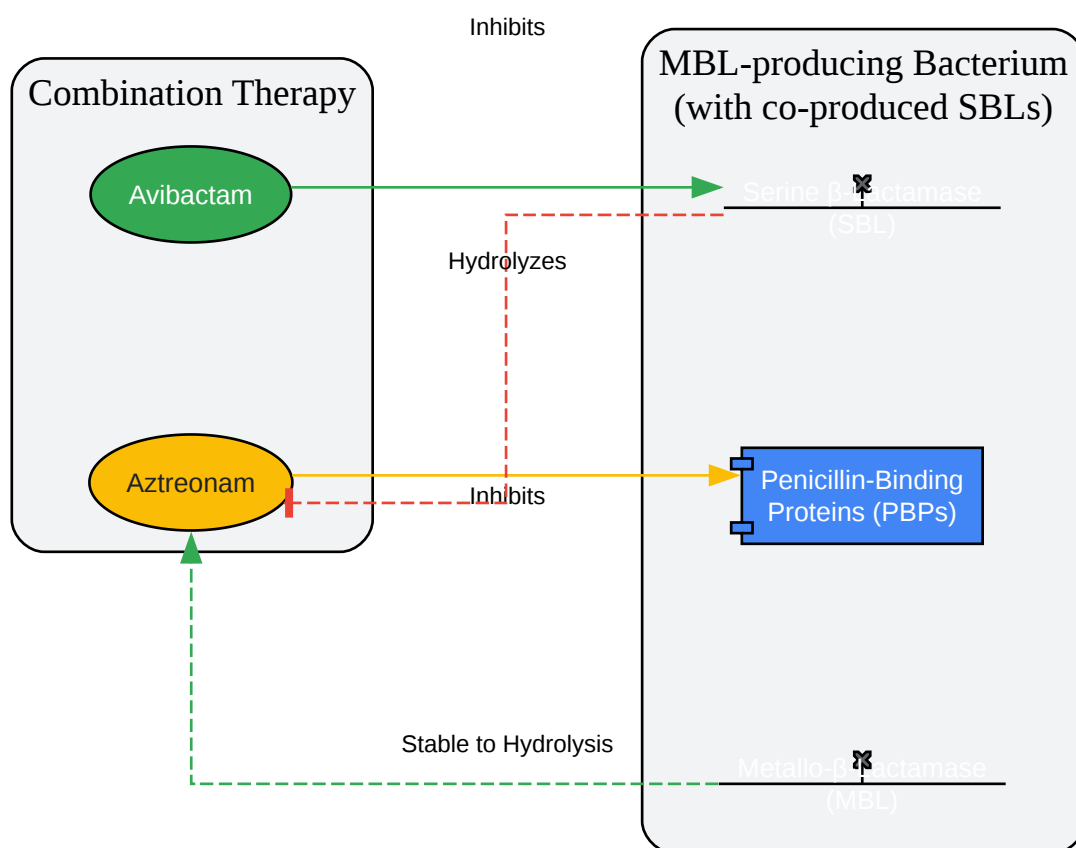
Organism Type	Carbapenemase Profile	Ceftazidime-Avibactam MIC50 (mg/L)	Ceftazidime-Avibactam MIC90 (mg/L)	Percent Susceptible (%)	Reference(s)
Carbapenem-Resistant Enterobacterales (CRE)	NDM and IMP producers	>32	>32	0	[14]
CRE	NDM producers	>32	>32	0	[14]
MBL-producing Enterobacterales	blaIMP, blaNDM, blaVIM	Not Reported	Not Reported	0 (all resistant)	[16]
Carbapenemase-producing Enterobacterales	NDM producers	Not Reported	Not Reported	0	[17]

Table 1: In-vitro activity of Ceftazidime-Avibactam against MBL-producing Enterobacterales.

The Role of Aztreonam in Combination with Avycaz

A promising strategy to overcome MBL-mediated resistance is the combination of **Avycaz** with aztreonam. Aztreonam, a monobactam, is stable to hydrolysis by MBLs but is often degraded

by co-produced serine β -lactamases (e.g., ESBLs, AmpC, KPC).[4][13][18][19] Avibactam, by inhibiting these co-produced enzymes, restores the activity of aztreonam against MBL-producing pathogens.[13][16][18][19] This synergistic interaction has been demonstrated in numerous in-vitro studies and is now a recommended treatment option for infections caused by MBL-producing CRE.[19][20][21]



[Click to download full resolution via product page](#)

Figure 2: Synergistic mechanism of Aztreonam and Avibactam against MBL-producing bacteria.

Organism (n)	Antibiotic Combination	MIC50 (mg/L)	MIC90 (mg/L)	Synergy Rate (%)	Reference(s)
MBL-producing Enterobacteriales (43)	Aztreonam + Ceftazidime/Avibactam	Not Reported	Not Reported	100	[18]
MBL-producing Enterobacteriales (60)	Aztreonam + Ceftazidime/Avibactam	Not Reported	Not Reported	100 (FIC < 0.5)	[22]
KPC or NDM-producing Enterobacteriales (133)	Aztreonam + Ceftazidime/Avibactam	0.25/4	1/4	Not Reported	[23]

Table 2: In-vitro activity of Aztreonam in combination with Ceftazidime-Avibactam against MBL-producing Enterobacterales.

Clinical Efficacy

Clinical data on the use of **Avycaz** as monotherapy for MBL-producing infections are scarce and generally show poor outcomes.[\[6\]](#)[\[24\]](#) The focus of clinical research has shifted to the combination of **Avycaz** and aztreonam. Several observational studies and case series have reported favorable clinical outcomes with this combination therapy for serious infections caused by MBL-producing Enterobacterales.[\[21\]](#)[\[25\]](#) A prospective study demonstrated a significantly lower 30-day mortality rate in patients treated with ceftazidime-avibactam plus aztreonam compared to other antimicrobial agents for MBL-producing CRE infections.[\[19\]](#)

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Standardized methods for determining the susceptibility of bacterial isolates to **Avycaz** are crucial for guiding clinical decisions.

1. Broth Microdilution (BMD): This is the reference method for determining the Minimum Inhibitory Concentration (MIC).

- Principle: Serial two-fold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added to each dilution at a constant concentration of 4 µg/mL.[\[26\]](#) A standardized bacterial inoculum is added to each well, and the MIC is read as the lowest concentration of ceftazidime that completely inhibits visible growth after 16-20 hours of incubation at 35°C.
- Quality Control: QC strains such as *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853, and *Klebsiella pneumoniae* ATCC 700603 should be tested concurrently.[\[27\]](#)
[\[28\]](#)

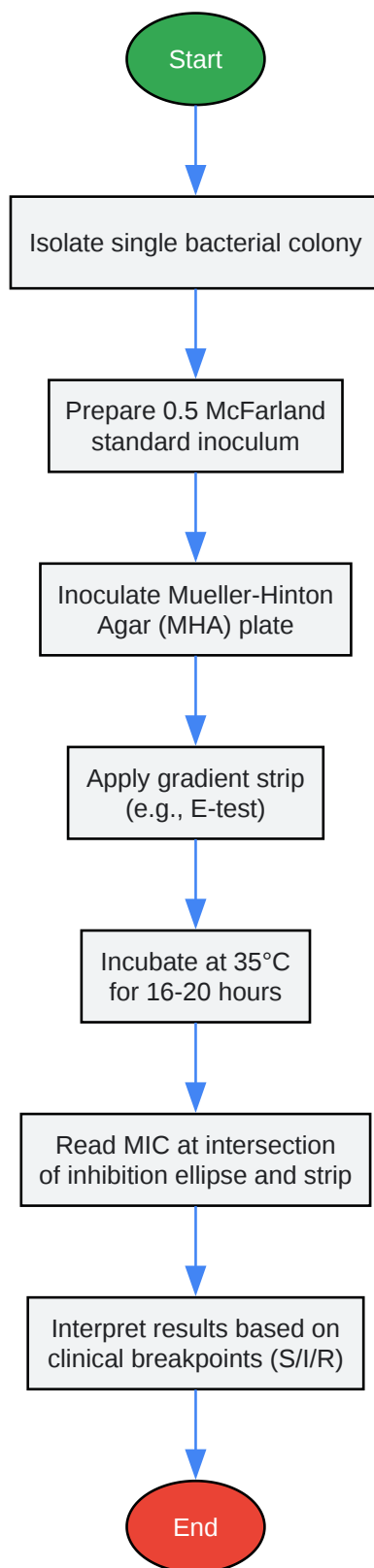
2. Gradient Diffusion (E-test): This method provides a quantitative MIC value.

- Principle: A plastic strip impregnated with a predefined gradient of ceftazidime on one side and a constant concentration of avibactam on the other is placed on an inoculated Mueller-Hinton agar (MHA) plate.[\[15\]](#)[\[29\]](#)[\[30\]](#) After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the MIC scale on the strip.
- Procedure:
 - Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
 - Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension.
 - Aseptically apply the ceftazidime-avibactam E-test strip to the agar surface.
 - Incubate for 16-20 hours at 35°C.
 - Read the MIC value at the point of complete inhibition of growth.[\[30\]](#)

3. Disk Diffusion: This is a qualitative method to determine if an organism is susceptible, intermediate, or resistant.

- Principle: A paper disk containing a fixed amount of ceftazidime (e.g., 30 µg) and avibactam (e.g., 20 µg) is placed on an inoculated MHA plate.[\[31\]](#) The diameter of the zone of inhibition

around the disk is measured after incubation and interpreted according to established breakpoints (e.g., CLSI, EUCAST).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Avibactam and Class C β -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Avibactam and class C β -lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activities of Ceftazidime and Avibactam against β -Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β -lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbino.com [nbino.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Interaction of Avibactam with Class B Metallo- β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Interaction of Avibactam with Class B Metallo- β -Lactamases | Semantic Scholar [semanticscholar.org]
- 13. Can Ceftazidime-Avibactam and Aztreonam Overcome β -Lactam Resistance Conferred by Metallo- β -Lactamases in Enterobacteriaceae? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. In vitro activity of ceftazidime/avibactam and comparators against carbapenemase-producing Enterobacterales and Pseudomonas aeruginosa isolates collected globally between 2016 and 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjima.org [mjima.org]
- 19. droracle.ai [droracle.ai]
- 20. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 21. mdpi.com [mdpi.com]
- 22. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallo-beta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labspec.org [labspec.org]
- 28. Verification of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility Testing Methods against Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 29. liofilchem.net [liofilchem.net]
- 30. himedialabs.com [himedialabs.com]
- 31. Phenotypic Ultra-Rapid Antimicrobial Susceptibility Testing for Ceftazidime–Avibactam: In Support of Antimicrobial Stewardship | MDPI [mdpi.com]
- To cite this document: BenchChem. [Avycaz (Ceftazidime-Avibactam) Against Metallo-Beta-Lactamase Producing Organisms: A Technical Guide]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b12723627#avycaz-against-metallo-beta-lactamase-producing-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com